molecular formula C14H13N3 B1366026 (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine CAS No. 446830-57-5

(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine

Cat. No. B1366026
CAS RN: 446830-57-5
M. Wt: 223.27 g/mol
InChI Key: ZMIUZUQCZMISGD-UHFFFAOYSA-N
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Description

“(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine” is a chemical compound that has been synthesized and evaluated for its in vitro cytotoxic potential against a panel of cancer cell lines .


Synthesis Analysis

The compound has been synthesized using a scaffold of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one . The synthesis process has been described as mild and simple, involving a metal-free iodine/TBHP-mediated one-pot multicomponent reaction .


Chemical Reactions Analysis

The compound has been synthesized through a reaction involving a (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one scaffold . The reaction conditions were described as mild and metal-free .

Scientific Research Applications

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanamine, are known for their potential in optoelectronic devices due to their unique chemical structure and optical behaviors. These compounds can be used in the development of components such as light-emitting diodes (LEDs), photodetectors, and solar cells .

Sensors

The luminescent properties of these derivatives make them suitable for use in sensor technology. They can be incorporated into sensors that detect environmental changes or specific chemical substances .

Anti-Cancer Drugs

Research has indicated that imidazo[1,5-a]pyridine nuclei have promising applications in the pharmaceutical field, particularly as anti-cancer agents. Their biological properties allow them to interact with cancer cells and potentially inhibit growth or induce cell death .

Confocal Microscopy and Imaging

Due to their high photoluminescent quantum yield and large Stokes shift, these compounds are excellent emitters for confocal microscopy and imaging applications. They can help in visualizing biological processes with high clarity .

Fluorophores

Imidazo[1,5-a]pyridines are a family of fluorophores that can be easily functionalized to tune their photophysical properties. This makes them versatile tools in chemistry and materials science for various fluorescence-based applications .

Chemodosimeters

These compounds can also be used as chemodosimeters, which are chemical sensors that undergo a distinct transformation upon interaction with a specific analyte. For example, they can be designed to selectively detect hypochlorite ions in biological or environmental samples .

Mechanism of Action

The compound has shown potential anti-proliferative activity against the HCT-116 cancer cell line. Flow cytometric analysis revealed that it arrested the G0/G1 phase of the cell cycle .

properties

IUPAC Name

(3-phenylimidazo[1,5-a]pyridin-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIUZUQCZMISGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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